molecular formula C12H12ClF3OS B14038182 1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14038182
M. Wt: 296.74 g/mol
InChI Key: SNWQJFMFLNZJCE-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one (molecular formula: C₁₂H₁₁ClF₃OS, molecular weight: 313.73 g/mol) is a halogenated arylketone derivative featuring a trifluoromethylthio (SCF₃) substituent and an ethyl group on the phenyl ring. The compound’s structure combines a propan-2-one backbone with a chloro substituent at the α-carbon and a substituted phenyl group at the β-position. The trifluoromethylthio group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties and reactivity.

This compound is likely synthesized via Friedel-Crafts acylation or related methodologies, analogous to the preparation of similar arylpropanones .

Properties

Molecular Formula

C12H12ClF3OS

Molecular Weight

296.74 g/mol

IUPAC Name

1-chloro-1-[3-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3OS/c1-3-8-4-9(11(13)7(2)17)6-10(5-8)18-12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

SNWQJFMFLNZJCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one generally involves the following key steps:

  • Starting Material Preparation: Synthesis of the substituted phenyl precursor containing the ethyl and trifluoromethylthio groups.
  • Chlorination: Introduction of the chloro substituent typically via electrophilic substitution or chlorination of a suitable alcohol precursor.
  • Ketone Formation: Functionalization to introduce the ketone group at the desired position on the propane chain.

Industrial methods often utilize electrophilic aromatic substitution reactions and controlled chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Chlorination via Thionyl Chloride Catalyzed by Pyridine

A well-documented method for preparing chlorinated phenylpropane derivatives involves the chlorination of the corresponding phenylpropanol using thionyl chloride with pyridine as a catalyst. This method is adaptable to the preparation of chloro-substituted aromatic ketones and is characterized by:

  • Reaction temperature: 50–90°C
  • Catalyst: Pyridine (mass ratio to alcohol approx. 0.04–0.06)
  • Chlorinating agent: Thionyl chloride (mass ratio to alcohol approx. 0.98–1.05)
  • Reaction time: ~30 minutes after addition of thionyl chloride
  • Workup: Cooling to crystallize the product, neutralization of supernatant with alkali (e.g., sodium hydroxide), separation of oil layer, and vacuum distillation at reduced pressure (~ -0.098 MPa) to isolate the product fraction boiling at ~97–98°C

This method achieves high conversion rates (>95%) and product purity (>99.8%) with efficient catalyst recycling by crystallization of pyridine hydrochloride.

Synthesis via Diazonium Salt and Isopropenyl Acetate

An alternative industrially viable route to related trifluoromethyl-substituted phenylpropan-2-one ketones involves:

  • Diazotization of 3-trifluoromethylaniline in acidic aqueous solution at low temperatures (around 5–10°C)
  • Reaction of the resulting diazonium salt with isopropenyl acetate in the presence of catalytic amounts of cuprous or cupric salts (e.g., cuprous chloride)
  • Use of polar solvents such as water, methanol, or acetone mixtures
  • Reaction temperature controlled between 20–70°C, typically peaking at ~60°C
  • Purification by bisulfite complex formation or vacuum distillation

This method, reported for synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one, yields 40–60% of pure ketone product and is noted for its economic feasibility due to the use of readily available starting materials.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Yield (%) Purity (%) Notes
Chlorination with SOCl2 + Pyridine Thionyl chloride, Pyridine 50–90°C, 30 min, vacuum distillation >95 >99.8 High yield, catalyst recyclable
Diazonium Salt + Isopropenyl Acetate 3-trifluoromethylaniline, CuCl, Isopropenyl acetate 5–60°C, aqueous/organic solvent mix 40–60 High Economical, suitable for trifluoromethyl ketones
Electrophilic Aromatic Substitution PCl5 or SOCl2 Controlled temperature, continuous flow possible Not specified Not specified Industrial scale, temperature & catalyst critical

Analysis and Discussion

  • The chlorination method using thionyl chloride and pyridine offers a highly efficient and selective route for introducing the chloro substituent on the propan-2-one backbone, with excellent yields and product purity. The catalyst recycling reduces costs and environmental impact, making it suitable for industrial applications.

  • The diazonium salt route is particularly advantageous for synthesizing trifluoromethyl-substituted phenylpropan-2-one derivatives starting from affordable anilines. The use of copper salts as catalysts and isopropenyl acetate as a key reagent allows for moderate to good yields, though the process complexity and purification steps are higher.

  • Electrophilic aromatic substitution remains a fundamental step in preparing the substituted phenyl precursors, with chlorination and ketone formation requiring careful control of reaction parameters to optimize selectivity and minimize by-products.

  • Industrial scale-up often involves continuous-flow reactors and precise temperature and catalyst management to maintain consistent product quality and maximize throughput.

Chemical Reactions Analysis

1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols or hydrocarbons.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the trifluoromethylthio group can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one, the following structurally related compounds are analyzed:

1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Molecular formula : C₁₀H₉F₃O
  • Key differences : Lacks the chloro substituent and ethyl/SCF₃ groups.
  • Synthesis : Prepared via acetylation of 3-(trifluoromethyl)benzene derivatives .
  • Applications : Intermediate in fenfluramine synthesis (appetite suppressant) .
  • Impact of substituents : The absence of SCF₃ and chloro reduces electrophilicity at the α-carbon, limiting reactivity in nucleophilic substitution reactions.

3-Chloro-1-(thiophen-2-yl)propan-1-one

  • Molecular formula : C₇H₅ClOS
  • Key differences : Thiophene ring replaces the phenyl group; chloro is on the β-carbon.
  • Synthesis : Friedel-Crafts acylation of thiophene with chloropropionyl chloride .
  • Applications : Model compound for studying electrophilic aromatic substitution.
  • Impact of substituents : The thiophene’s electron-rich nature enhances reactivity in further functionalization compared to SCF₃-substituted phenyl rings.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

  • Molecular formula : C₁₃H₉ClOS
  • Key differences: Conjugated enone system; chlorothiophene and phenyl substituents.
  • Synthesis : Aldol condensation or Claisen-Schmidt reaction .
  • Impact of substituents : The α,β-unsaturated ketone increases conjugation, altering UV-Vis absorption and redox behavior.

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

  • Molecular formula : C₁₀H₇ClF₃O₂
  • Key differences : Methoxy and trifluoromethyl groups on the phenyl ring.
  • Synthesis : Multistep halogenation and trifluoromethylation .
  • Impact of substituents: Methoxy acts as an electron donor, counterbalancing the electron-withdrawing trifluoromethyl group.

1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

  • Molecular formula : C₁₁H₈ClF₅OS
  • Key differences : Difluoromethyl replaces ethyl at the phenyl 3-position.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
1-Chloro-1-(3-ethyl-5-(SCF₃)phenyl)propan-2-one C₁₂H₁₁ClF₃OS 313.73 Cl, SCF₃, ethyl Friedel-Crafts acylation Pharmaceutical intermediate (hypothesized)
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.17 None, CF₃ Acetylation Fenfluramine precursor
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₅ClOS 172.63 Cl, thiophene Friedel-Crafts acylation Synthetic chemistry studies
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₃H₉ClOS 248.73 Cl, thiophene, enone Aldol condensation Photochemical research
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₇ClF₃O₂ 265.61 Cl, OCH₃, CF₃ Halogenation/trifluoromethylation Agrochemical intermediate
1-Chloro-1-(5-(CF₂H)-2-(SCF₃)phenyl)propan-2-one C₁₁H₈ClF₅OS 318.69 Cl, SCF₃, CF₂H Not specified Undisclosed (structural analog)

Key Research Findings

  • Electron-withdrawing effects : The trifluoromethylthio group in the target compound enhances electrophilicity at the α-carbon, making it reactive toward nucleophiles (e.g., amines in reductive amination) .
  • Synthetic versatility: Friedel-Crafts acylation remains a robust method for arylpropanones, though regioselectivity challenges arise with polysubstituted arenes .

Biological Activity

1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, which include a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H12ClF3OS, with a molecular weight of 296.74 g/mol. The presence of electron-withdrawing groups like trifluoromethylthio enhances the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H12ClF3OS
Molecular Weight296.74 g/mol
IUPAC Name1-chloro-1-[3-ethyl-5-(trifluoromethylthio)phenyl]propan-2-one
CAS Number1806446-21-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The chloro and trifluoromethylthio groups enhance binding affinity and specificity, potentially leading to therapeutic applications in drug discovery.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures often exhibit antimicrobial properties. The trifluoromethylthio group may enhance the compound's ability to disrupt microbial membranes or inhibit vital enzymes.

2. Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in various organisms, including pathogens.

3. Anti-inflammatory Properties
Compounds with structural similarities have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in cellular models. This activity suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Enzyme Inhibition
A study on related trifluoromethyl compounds indicated significant inhibition of DHODH activity in vitro, suggesting that this compound may exhibit similar properties. The findings highlighted its potential as a lead compound for developing immunosuppressive agents targeting DHODH.

Case Study 2: Antimicrobial Efficacy
Research involving structurally analogous compounds revealed notable antimicrobial activity against various bacterial strains. The presence of the trifluoromethylthio group was linked to enhanced membrane permeability disruption, leading to bacterial cell death.

Q & A

Q. What are the recommended synthetic routes for 1-chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. A plausible route involves reacting 3-ethyl-5-(trifluoromethylthio)benzaldehyde with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃). Solvent choice (e.g., dichloromethane or toluene) and temperature (0–25°C) significantly impact regioselectivity and yield . For instance, highlights similar ketone synthesis via hydrolysis of nitriles followed by acid-catalyzed cyclization. Optimization may require adjusting stoichiometry, catalyst loading, and reaction time to suppress side reactions (e.g., over-acylation).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

  • NMR (¹H/¹³C): The trifluoromethylthio group (-SCF₃) induces deshielding in adjacent protons, while the chloroacetone moiety shows distinct carbonyl (C=O) signals at ~200–210 ppm in ¹³C NMR. Aromatic protons in the 3-ethyl-5-SCF₃-phenyl group exhibit splitting patterns dependent on substitution .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 314.77 (C₁₁H₁₀ClF₃OS₂) and fragmentation patterns (e.g., loss of Cl or SCF₃ groups) .
  • X-ray Crystallography: Use SHELXL () for structure refinement, focusing on bond angles around the thioether and ketone groups to validate stereoelectronic effects .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The -SCF₃ group deactivates the aromatic ring via σ-withdrawal and π-conjugation, directing electrophiles to the para position. In nucleophilic attacks on the ketone, the electron-deficient carbonyl carbon may exhibit enhanced reactivity toward amines or hydrides. Computational studies (DFT) can quantify this effect by analyzing LUMO localization and charge distribution . For example, demonstrates similar reactivity in fluorinated ketones, where electron-withdrawing groups accelerate reductive amination.

Q. What strategies resolve contradictions in crystallographic data, such as disordered thioether or chloroacetone moieties?

Answer:

  • Disorder Modeling: Use SHELXL’s PART instruction to refine disordered atoms, applying constraints to bond lengths and angles .
  • Twinned Data: For twinned crystals (common in halogenated aromatics), employ twin-law refinement (e.g., using HKLF5 in SHELXL) .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 values >5% may indicate unresolved disorder .

Q. How can researchers optimize reaction conditions to mitigate side reactions during scale-up synthesis?

Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., acylation), reducing decomposition .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enolates) and adjust reagent addition rates .
  • Purification: Employ recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradients) to isolate the product from byproducts like diacylated derivatives .

Q. What computational methods are suitable for predicting the compound’s behavior in catalytic systems or biological targets?

Answer:

  • Molecular Docking: Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrogen bonding with the ketone and hydrophobic contacts with -SCF₃ .
  • MD Simulations: Analyze conformational stability in solvents (e.g., DMSO) using GROMACS, noting torsional flexibility around the propan-2-one backbone .
  • DFT Calculations: Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

Answer:

  • Solvent Effects: Simulate shifts using COSMO-RS (in Gaussian or ORCA) to account for solvent polarity, which strongly affects -SCF₃ and carbonyl groups .
  • Dynamic Effects: Include Boltzmann-weighted conformer ensembles in calculations, as rotation about the C-S bond in -SCF₃ may average shifts .
  • Referencing: Ensure experimental spectra are referenced to TMS (δ = 0 ppm) and computational methods align with this standard .

Q. What experimental controls are essential when studying the compound’s stability under oxidative or hydrolytic conditions?

Answer:

  • Oxidative Stability: Monitor degradation (e.g., via HPLC) in H₂O₂ or O₂-rich environments; use radical scavengers (e.g., BHT) to confirm radical-mediated pathways .
  • Hydrolytic Stability: Conduct pH-dependent studies (pH 2–12) at 25–60°C, quench reactions at intervals, and analyze by LC-MS for hydrolyzed products (e.g., carboxylic acid derivatives) .

Methodological Resources

  • SHELX Suite: For crystallographic refinement ().
  • PubChem/DSSTox: For physicochemical data and toxicity predictions ().
  • DFT Software (Gaussian, ORCA): For electronic structure analysis .

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